

2-(4-Nitrophenyl)acetyl Chloride: Physicochemical Profiling, Handling, and Synthetic Methodologies

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Compound of Interest

Compound Name:	2-(4-Nitrophenyl)acetyl chloride
CAS No.:	50434-36-1
Cat. No.:	B1623745

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Executive Summary

In the realm of advanced organic synthesis and drug development, **2-(4-nitrophenyl)acetyl chloride** (CAS: 50434-36-1) serves as a critical electrophilic building block. It is predominantly utilized to install the 4-nitrophenylacetyl moiety into complex molecular architectures, including β -lactam antibiotics, agrochemicals, and targeted chemotherapeutics[1]. Because acyl chlorides are highly reactive and moisture-sensitive, a rigorous understanding of their physicochemical properties—specifically their melting and boiling points—is paramount. This whitepaper provides a comprehensive technical guide on the thermal properties, mechanistic behavior, and self-validating synthetic protocols associated with **2-(4-nitrophenyl)acetyl chloride**.

Physicochemical Properties and Thermal Dynamics

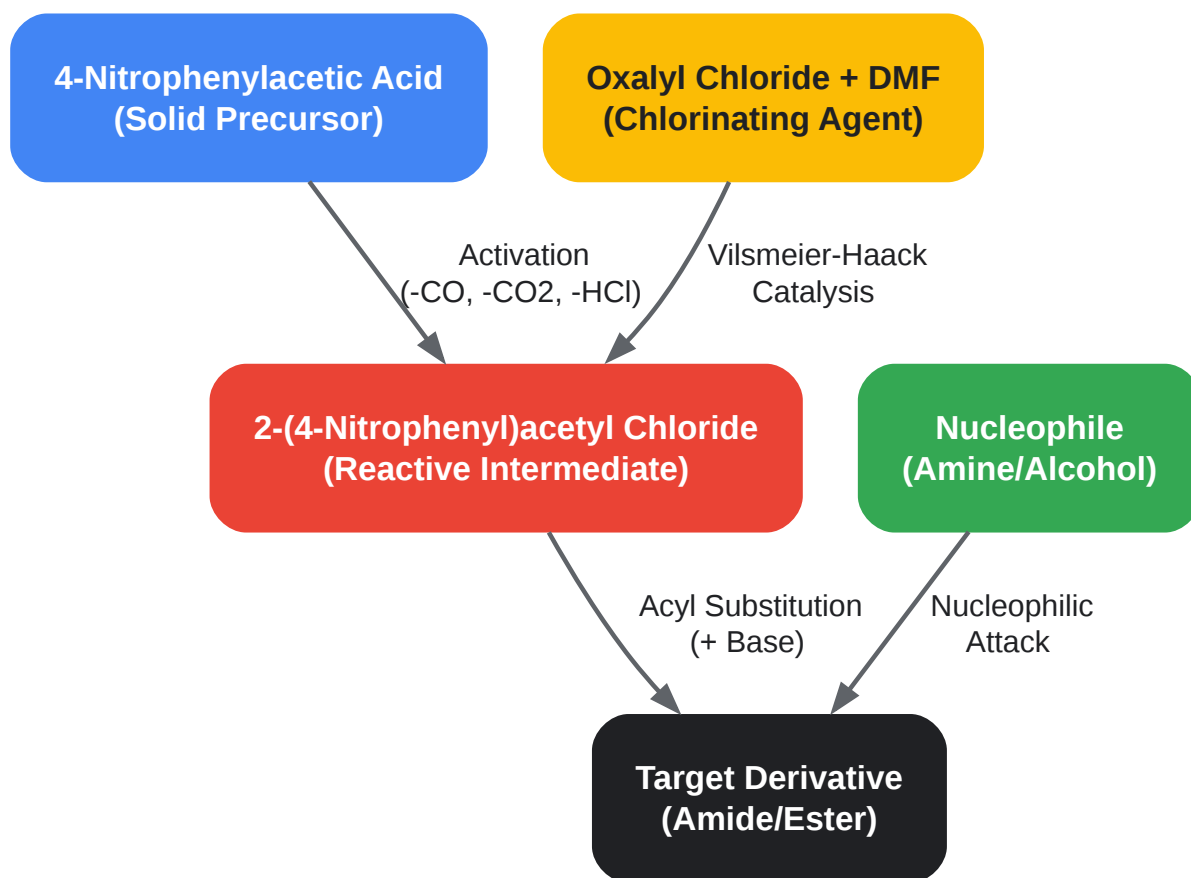
The physical state and thermal transitions of **2-(4-nitrophenyl)acetyl chloride** dictate its handling requirements in the laboratory.

Property	Value	Reference
Chemical Name	2-(4-Nitrophenyl)acetyl chloride	[2]
CAS Number	50434-36-1	
Molecular Formula	C ₈ H ₆ ClNO ₃	[2]
Molecular Weight	199.59 g/mol	[2]
Melting Point		
Boiling Point	3	[3]
Density	1.399 g/cm ³	[3]
Flash Point	152.7 °C	[3]
Physical State	Pale yellow to beige powder/solid	

Causality of Thermal Properties: The melting point of 46–47 °C classifies this compound as a low-melting solid. The presence of the para-nitro group introduces a strong molecular dipole, enhancing intermolecular dipole-dipole interactions compared to unsubstituted phenylacetyl chloride. This structural feature not only solidifies the compound at room temperature but also significantly elevates its boiling point to 328.9 °C[3]. Consequently, researchers must account for its tendency to clump or partially melt during transit or storage in warm ambient conditions.

Structural and Mechanistic Insights

The reactivity of **2-(4-nitrophenyl)acetyl chloride** is governed by the synergistic electron-withdrawing effects of the acyl chloride moiety and the para-nitro group. The nitro group exerts a strong inductive (-I) and resonance (-R) effect across the aromatic ring, which increases the electrophilicity of the carbonyl carbon. While this makes the compound an exceptionally potent acylating agent, it concurrently renders it highly susceptible to rapid hydrolysis upon exposure to atmospheric moisture, necessitating stringent anhydrous conditions.



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Workflow for the synthesis and nucleophilic substitution of **2-(4-Nitrophenyl)acetyl chloride**.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(4-Nitrophenyl)acetyl Chloride

While commercially available, **2-(4-nitrophenyl)acetyl chloride** is frequently synthesized in situ to avoid degradation from moisture[1].

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (N₂ or Argon).
- Substrate Loading: Dissolve 4-nitrophenylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
- Catalyst Addition: Add 2–3 drops of anhydrous N,N-dimethylformamide (DMF).
 - Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which acts as the highly active catalytic species for the conversion of the carboxylic acid to the acyl chloride.
- Chlorination: Cool the reaction mixture to 0 °C. Dropwise, add oxalyl chloride (1.2 equiv) via syringe.
 - Causality: Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO₂, and HCl) are entirely gaseous. This prevents the formation of harsh, difficult-to-remove liquid residues.
- Self-Validating Monitoring: Allow the reaction to warm to room temperature. The reaction is self-validating: vigorous gas evolution will occur. The cessation of bubbling serves as the definitive visual indicator that the carboxylic acid has been fully consumed.
- Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude product will typically solidify into a powder (melting point 46–47 °C) and should be used immediately in the next step.

Protocol B: Downstream Amidation (Coupling)

Step-by-Step Methodology:

- Preparation: Dissolve the primary or secondary amine nucleophile (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C.
- Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equiv).
 - Causality: The base is required to scavenge the HCl generated during the acyl substitution. Without it, the HCl would protonate the amine nucleophile, rendering it inactive and halting the reaction.
- Acylation: Dissolve the crude **2-(4-nitrophenyl)acetyl chloride** from Protocol A in a minimal amount of anhydrous THF and add it dropwise to the amine solution.
- Self-Validating Monitoring: As the reaction proceeds, a dense white precipitate (e.g., triethylammonium chloride) will form. The stoichiometric accumulation of this insoluble salt provides immediate visual validation that the acyl substitution is successfully occurring.
- Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Storage and Stability Standards

Due to its low melting point (46–47 °C) and extreme moisture sensitivity, **2-(4-nitrophenyl)acetyl chloride** must be stored under a dry, inert atmosphere (argon preferred due to its density) at 2–8 °C. Exposure to ambient humidity will result in rapid hydrolysis back to 4-nitrophenylacetic acid, releasing HCl gas. If the material has melted and resolidified into a hard block during transit, it should be gently warmed in a dry environment or dissolved in an anhydrous solvent rather than mechanically chipped, which risks exposing fresh surface area to atmospheric moisture.

References

- Sigma-Aldrich. "**2-(4-nitrophenyl)acetyl chloride** | 50434-36-1". Sigma-Aldrich Product Catalog.
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